molecular formula C16H19NO2 B1195521 (+)-Elaeocarpine

(+)-Elaeocarpine

Cat. No. B1195521
M. Wt: 257.33 g/mol
InChI Key: DXTYYNIKCKARPP-UXIGCNINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Elaeocarpine is a member of chromones.

Scientific Research Applications

Alkaloids and Opioid Receptor Binding

The Elaeocarpus genus, including species like Elaeocarpus fuscoides and Elaeocarpus habbemensis, has been studied for its indolizidine alkaloids, such as elaeocarpenine and elaeocarpine. These compounds have demonstrated binding affinity to human delta-opioid receptors, suggesting potential pharmacological applications (Katavic, Venables, Rali, & Carroll, 2007).

Inhibition of Butyrylcholinesterase

Research on Elaeocarpus angustifolius has uncovered several new alkaloids, including variants of elaeocarpine. Some of these compounds, like elaeocarpine trifluoroacetate, have shown weak inhibitory activities against butyrylcholinesterase, which could have implications for treating diseases like Alzheimer's (Hong et al., 2019).

Medicinal Uses in Traditional Systems

Elaeocarpus ganitrus, also containing (+)-elaeocarpine, has been used in Ayurveda and other traditional medical systems. It's used for treating conditions like hypertension, anxiety, epilepsy, and migraine. Scientific research has supported some of these uses, highlighting the potential of elaeocarpine and related alkaloids in medicine (Rashmi & Amrinder, 2014).

Anti-inflammatory and Antioxidant Properties

Elaeocarpus sphaericus, another species in the Elaeocarpus genus, has been examined for its pharmacological activity. Its fruits, containing various compounds including elaeocarpine, have shown significant anti-inflammatory and antioxidant properties in studies, suggesting their therapeutic potential (Singh, Acharya, & Bhattacharya, 2000).

Anxiolytic Effects

Elaeocarpus sphaericus fruits, also containing elaeocarpine, have been tested for their anxiolytic effects using models like the elevated plus-maze in mice. The results validate traditional uses of the plant in managing anxiety, indicating a potential area for further pharmacological exploration (Gagan et al., 2010).

properties

Product Name

(+)-Elaeocarpine

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

(6aR,12aR,12bR)-11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one

InChI

InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3/t11-,13-,15-/m1/s1

InChI Key

DXTYYNIKCKARPP-UXIGCNINSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)O[C@@H]3CCN4CCC[C@@H]4[C@H]3C2=O

Canonical SMILES

CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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